molecular formula C14H18N4O2 B11341565 4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde

4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11341565
M. Wt: 274.32 g/mol
InChI Key: QTUQEVODQDHHPW-UHFFFAOYSA-N
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Description

4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a quinazoline core structure fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H18N4O2/c1-10-6-12-11(13(20)7-10)8-15-14(16-12)18-4-2-17(9-19)3-5-18/h8-10H,2-7H2,1H3

InChI Key

QTUQEVODQDHHPW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C=O

Origin of Product

United States

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